molecular formula C11H25N3O2 B2627810 Tert-butyl N,N-bis(3-aminopropyl)carbamate CAS No. 167568-21-0

Tert-butyl N,N-bis(3-aminopropyl)carbamate

Cat. No.: B2627810
CAS No.: 167568-21-0
M. Wt: 231.34
InChI Key: BNQAFROAHNBRIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N,N-bis(3-aminopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropan-1-amine . This reaction is an example of alkylation of primary amines. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N,N-bis(3-aminopropyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with alkyl halides can yield various substituted carbamates .

Mechanism of Action

The mechanism of action of tert-butyl N,N-bis(3-aminopropyl)carbamate involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in substitution reactions. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N,N-bis(3-aminopropyl)carbamate is unique due to its dual amino functionality, which allows for versatile applications in organic synthesis and biochemical research. Its tert-butyl protecting group provides stability and ease of handling compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N,N-bis(3-aminopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQAFROAHNBRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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